molecular formula C13H15N3O2 B2362613 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide CAS No. 1797951-36-0

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2362613
CAS No.: 1797951-36-0
M. Wt: 245.282
InChI Key: XBPGJTFYHCIQDR-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a unique structural framework combining an isoxazole ring, a cyclopropyl group, and a 1-methyl-1H-pyrrole substituent. The (1-methyl-1H-pyrrol-2-yl)methyl group introduces aromatic and electron-rich features, which could facilitate interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-15-8-2-3-11(15)9-16(10-4-5-10)13(17)12-6-7-14-18-12/h2-3,6-8,10H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPGJTFYHCIQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydroxylamine

Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form isoxazole-5-carboxylate. Subsequent hydrolysis with aqueous NaOH yields isoxazole-5-carboxylic acid (Scheme 1).

Scheme 1:
$$
\text{β-Ketoester} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, reflux}} \text{Isoxazole-5-carboxylate} \xrightarrow{\text{NaOH}} \text{Isoxazole-5-carboxylic acid}
$$

Key advantages include high yields (80–90%) and scalability. However, substituent regiochemistry must be controlled to avoid isomerization.

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles. For example, chlorination of benzaldoxime with N-chlorosuccinimide (NCS) produces a nitrile oxide, which reacts with ethyl propiolate to yield 5-carbethoxyisoxazole (Scheme 2).

Scheme 2:
$$
\text{RC≡CH} + \text{R'C≡N→O} \xrightarrow{\text{EtOAc, rt}} \text{Isoxazole-5-carboxylate}
$$

This method offers excellent regioselectivity but requires strict anhydrous conditions.

Functionalization of the Pyrrole Moiety

The (1-methyl-1H-pyrrol-2-yl)methyl group is synthesized via alkylation or Friedel-Crafts acylation of pyrrole derivatives.

Alkylation of Pyrrole

Pyrrole is methylated at the N-position using methyl iodide in the presence of a base (e.g., NaH) to yield 1-methylpyrrole. Subsequent Vilsmeier-Haack formylation introduces a formyl group at the 2-position, which is reduced to a hydroxymethyl group using NaBH$$_4$$ (Scheme 3).

Scheme 3:
$$
\text{Pyrrole} \xrightarrow{\text{CH}3\text{I, NaH}} \text{1-Methylpyrrole} \xrightarrow{\text{POCl}3, \text{DMF}} \text{2-Formyl-1-methylpyrrole} \xrightarrow{\text{NaBH}_4} \text{2-(Hydroxymethyl)-1-methylpyrrole}
$$

The hydroxymethyl intermediate is then brominated with PBr$$_3$$ to yield (1-methyl-1H-pyrrol-2-yl)methyl bromide, a key alkylating agent.

Amide Bond Formation

Coupling the isoxazole-5-carboxylic acid with N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine is achieved via activation of the carboxylic acid.

Carbodiimide-Mediated Coupling

Isoxazole-5-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The resulting active ester reacts with the amine to form the target amide (Scheme 4).

Scheme 4:
$$
\text{Isoxazole-5-COOH} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{N-Cyclopropyl-N-((1-methylpyrrol-2-yl)methyl)isoxazole-5-carboxamide}
$$

Yields typically range from 70–85%, with purity >95% after silica gel chromatography.

Mixed Carbonate Activation

Alternatively, the carboxylic acid is converted to a mixed carbonate using ethyl chloroformate, followed by nucleophilic displacement with the amine. This method minimizes racemization and is suitable for sterically hindered amines.

Optimization and Challenges

Regioselectivity in Isoxazole Formation

Cyclocondensation of unsymmetrical β-diketones can yield regioisomeric mixtures. Gosselin et al. demonstrated that using aprotic solvents (e.g., DMF) and HCl accelerates dehydration, favoring the desired 5-substituted isoxazole.

Stability of the Pyrrole Intermediate

The (1-methylpyrrol-2-yl)methyl bromide is moisture-sensitive. Storage under inert atmosphere and immediate use in alkylation reactions are recommended to prevent hydrolysis.

Purification Challenges

The final amide often requires chromatography due to polar byproducts. Reverse-phase HPLC with a C18 column (MeCN/H$$_2$$O gradient) achieves >99% purity for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Similarities and Variations

  • Pyrrole Derivatives : Both the target compound and MC1568 incorporate a 1-methyl-1H-pyrrol-2-yl group, but MC1568 substitutes the isoxazole with a propenamide chain and a fluorophenyl group, which enhances its HDAC inhibitory activity . The target’s cyclopropyl group may confer greater conformational rigidity compared to MC1568’s flexible propenamide linker.
  • Isoxazole vs. Indole: IPEA shares the (1-methyl-1H-pyrrol-2-yl)methyl substituent but replaces the isoxazole with an indole group.
  • Carboxamide vs. Carboxylic Acid: Compound 14{5,6} () features a pyrrolidine carboxylic acid, differing from the target’s carboxamide.

Functional Implications

  • Enzyme Inhibition : MC1568’s HDAC inhibition highlights the role of pyrrole derivatives in targeting epigenetic regulators. The target compound’s isoxazole-carboxamide scaffold may similarly interact with enzyme active sites, though its cyclopropyl group could reduce metabolic degradation compared to MC1568’s fluorophenyl moiety .
  • Crystallographic Utility : IPEA’s use in FAD-dependent oxidoreductase (CtFDOdegl) studies suggests that the target compound’s pyrrole-methyl group might stabilize protein-ligand interactions in crystallography. However, the isoxazole’s electronegativity could introduce steric or electronic mismatches .

Pharmacokinetic Considerations

  • The cyclopropyl group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration relative to MC1568 or IPEA. Conversely, the isoxazole’s polarity may balance solubility, reducing aggregation risks common in highly lipophilic molecules.

Research Findings and Data Gaps

  • : MC1568’s HDAC inhibition data provide a benchmark for pyrrole-containing enzyme inhibitors, though the target compound’s distinct scaffold requires empirical validation .
  • : IPEA’s role in CtFDOdegl crystallography underscores the utility of pyrrole-methyl fragments in structural biology, but the target’s isoxazole moiety remains untested in this context .

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole-5-carboxamide, identified by its CAS Number 1797951-36-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N3_3O2_2, with a molecular weight of 245.28 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1797951-36-0
Molecular FormulaC13_{13}H15_{15}N3_3O2_2
Molecular Weight245.28 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several isoxazole derivatives against human cancer cell lines, including HL-60 (promyelocytic leukemia) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50_{50} values ranging from 0.7 to 35.2 µM. Specifically, the compound's activity was attributed to its ability to induce apoptosis and cell cycle arrest.

Table 1: IC50_{50} Values of Isoxazole Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50_{50} (µM)
N-cyclopropyl-N-(methylpyrrol)-isoxazoleHL-6012.5
N-cyclopropyl-N-(methylpyrrol)-isoxazoleHCT11618.4
Control (Doxorubicin)HL-600.5

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate caspases involved in the apoptotic pathway, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
  • Inhibition of Oncogenic Pathways : It may inhibit key signaling pathways involved in tumor growth and metastasis.

Research Findings

Research indicates that compounds similar to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)isoxazole have demonstrated various biological activities:

  • VEGF Inhibition : Some isoxazole derivatives have been reported to inhibit vascular endothelial growth factor (VEGF), which plays a critical role in tumor angiogenesis.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify cyclopropyl or pyrrole substituents (e.g., halogenation, methyl groups) and test bioactivity.
  • In Silico Screening : Docking studies (AutoDock Vina) prioritize analogs with improved target binding.
  • Validation : Cross-validate with experimental IC50_{50} data from kinase inhibition assays .

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